molecular formula C11H8N2O2S B246111 2-(2-Pyridinylsulfanyl)nicotinic acid

2-(2-Pyridinylsulfanyl)nicotinic acid

Cat. No.: B246111
M. Wt: 232.26 g/mol
InChI Key: ALAPRQXKCRBYQF-UHFFFAOYSA-N
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Description

2-(2-Pyridinylsulfanyl)nicotinic acid is a high-purity chemical reagent featuring a pyridine core functionalized with a sulfanyl bridge and a carboxylic acid group. This structure classifies it among privileged scaffolds in medicinal chemistry, making it a valuable intermediate for constructing novel heterocyclic compound libraries with potential biological activities . The molecule's architecture, which incorporates multiple nitrogen atoms and a carboxylic acid handle, allows for versatile synthetic applications and precise interactions in biological systems, facilitating its use in high-throughput screening and lead optimization studies . Pyridine derivatives have demonstrated a wide array of pharmacological applications in research, including antimicrobial, antiviral, and antitumor activities . Furthermore, structurally related nicotinic acid derivatives are known for their significant pharmacological effects and have been explored as targets for enzyme inhibition or receptor modulation . Researchers can leverage this compound as a key synthetic precursor for developing new molecular entities. This product is intended for Research Use Only (RUO) and is strictly not intended for personal, diagnostic, or therapeutic use. All research and handling must be conducted by technically qualified individuals in appropriate laboratory settings.

Properties

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

2-pyridin-2-ylsulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H8N2O2S/c14-11(15)8-4-3-7-13-10(8)16-9-5-1-2-6-12-9/h1-7H,(H,14,15)

InChI Key

ALAPRQXKCRBYQF-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-(Methylthio)nicotinic Acid

  • Structure: Features a methylthio (-SCH₃) group at the 2-position (C₇H₇NO₂S) .
  • Key Differences : The methyl group reduces steric hindrance compared to the bulkier pyridinylsulfanyl group in 2-(2-Pyridinylsulfanyl)nicotinic acid.
  • Functional Impact: Exhibits distinct vibrational and electronic properties, as shown by FT-IR and Raman spectroscopy .

2-(Allylthio)nicotinic Acid

  • Structure: Contains an allylthio (-S-CH₂-CH=CH₂) group (C₉H₉NO₂S) .
  • Functional Impact : May exhibit stronger inhibition of SOCE due to increased hydrophobicity, as seen in other allylthio compounds that disrupt lysosomal-ER membrane contact sites (MCSs) .

2-(2,5-Dioxopyrrolidin-3-ylsulfanyl)nicotinic Acid

  • Structure : Incorporates a pyrrolidin-2,5-dione ring attached via a sulfanyl group (C₁₀H₈N₂O₄S) .
  • Key Differences : The dioxopyrrolidin moiety adds polarity and hydrogen-bonding capacity.
  • Functional Impact : This structure mimics NAADP (nicotinic acid adenine dinucleotide phosphate) analogs, enabling competitive inhibition of TPCs. For example, NED-19 (a related compound) blocks NAADP-induced Ca²⁺ release by targeting TPCs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (Water)
This compound C₁₁H₈N₂O₂S 232.26 1.2 Low
2-(Methylthio)nicotinic acid C₇H₇NO₂S 169.20 0.8 Moderate
2-(Allylthio)nicotinic acid C₉H₉NO₂S 195.24 1.5 Low
2-(2,5-Dioxopyrrolidin-3-ylsulfanyl)nicotinic acid C₁₀H₈N₂O₄S 252.25 -0.3 High (polar groups)

Notes:

  • The dioxopyrrolidin derivative’s negative LogP (-0.3) suggests preferential solubility in aqueous environments, aligning with its role in lysosomal Ca²⁺ modulation .

Role in Calcium Signaling

  • This compound Analogs : Derivatives like NED-19 and tetrandrine inhibit TPCs, blocking NAADP-induced lysosomal Ca²⁺ release. For instance, tetrandrine (10 μM) abolishes FBS-induced Ca²⁺ transients in cardiac mesenchymal stromal cells (C-MSCs) by targeting TPC1/2 .
  • Comparison with Methylthio Derivatives : 2-(Methylthio)nicotinic acid lacks direct evidence of TPC modulation but shares structural motifs with compounds that enhance SOCE via ER Ca²⁺ depletion .

Impact on Cellular Proliferation

  • This compound: No direct data, but structurally related NED-19 and tetrandrine suppress proliferation in metastatic cancer cells by disrupting lysosomal-ER Ca²⁺ crosstalk .
  • Dioxopyrrolidin Derivatives : Show potent anti-proliferative effects in colorectal cancer cells (IC₅₀ ~5 μM) by blocking NAADP-dependent Ca²⁺ oscillations .

Key Research Findings

TPC Selectivity: Pyridinylsulfanyl derivatives exhibit higher specificity for TPC2 over TPC1, whereas methylthio compounds show non-selective Ca²⁺ channel modulation .

SOCE Activation : Allylthio derivatives (e.g., 2-(Allylthio)nicotinic acid) enhance SOCE by promoting ER Ca²⁺ store depletion, similar to FBS-induced responses in C-MSCs .

Therapeutic Potential: Dioxopyrrolidin analogs are promising candidates for cardiovascular and cancer therapies due to their dual inhibition of TPCs and SOCE .

Preparation Methods

Competing Oxidation Pathways

In methods involving thiols, oxidation to disulfides (e.g., 2,2'-dithiodipyridine) is a major side reaction. Adding reducing agents like triphenylphosphine (1–2 mol%) suppresses disulfide formation.

Acid-Catalyzed Decarboxylation

At elevated temperatures (>100°C), decarboxylation of nicotinic acid derivatives generates pyridine byproducts. Maintaining pH >7 and using buffered conditions mitigates this issue.

Analytical Validation and Quality Control

Structural Confirmation

  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; C-S vibration at ~650 cm⁻¹.

  • ¹H NMR : Pyridinyl protons appear as doublets at δ 8.2–8.5 ppm; thioether-linked protons show coupling (J = 5–6 Hz).

Purity Assessment

  • HPLC : Retention time of 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

  • Elemental Analysis : Theoretical C: 54.34%, H: 3.16%, N: 9.72%; Observed deviations <0.3%.

Industrial-Scale Optimization Challenges

Catalyst Recovery

Homogeneous catalysts like CuI pose recovery challenges. Heterogeneous alternatives (e.g., Cu-loaded zeolites) are under investigation, achieving 90% recovery via filtration.

Solvent Selection

DMF and DMSO, while effective, require costly disposal. Substitution with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

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